molecular formula C14H8ClNO3 B11847855 9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione CAS No. 5020-73-5

9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione

Cat. No.: B11847855
CAS No.: 5020-73-5
M. Wt: 273.67 g/mol
InChI Key: XVQRNRCIJRUQAV-UHFFFAOYSA-N
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Description

9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a chloro substituent at the 9th position, a methyl group at the 3rd position, and three keto groups at the 2nd, 5th, and 10th positions. The quinoline core is known for its broad range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Vilsmeier-Haack reaction, which uses DMF and POCl3, is often employed to form the quinoline ring system . Another approach involves the use of multicomponent reactions, which combine multiple reactants in a single step to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of hydroxyquinoline derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione involves its interaction with various molecular targets. The compound can intercalate into DNA, inhibiting transcription and translation processes . It also affects cellular pathways by modulating enzyme activity and protein interactions, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione is unique due to its specific substitution pattern and the presence of three keto groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

5020-73-5

Molecular Formula

C14H8ClNO3

Molecular Weight

273.67 g/mol

IUPAC Name

9-chloro-3-methyl-1H-benzo[g]quinoline-2,5,10-trione

InChI

InChI=1S/C14H8ClNO3/c1-6-5-8-11(16-14(6)19)13(18)10-7(12(8)17)3-2-4-9(10)15/h2-5H,1H3,(H,16,19)

InChI Key

XVQRNRCIJRUQAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)C3=C(C2=O)C=CC=C3Cl)NC1=O

Origin of Product

United States

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